5-[4-(benzenesulfonyl)piperazine-1-carbonyl]-2,3-dimethyl-1H-indole
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Overview
Description
5-[4-(benzenesulfonyl)piperazine-1-carbonyl]-2,3-dimethyl-1H-indole is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzenesulfonyl)piperazine-1-carbonyl]-2,3-dimethyl-1H-indole typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-piperazine intermediate. This intermediate is then coupled with 2,3-dimethyl-1H-indole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the sulfonylation step and high-throughput screening for the coupling reaction conditions. Solvent selection and purification methods would also be optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzenesulfonyl)piperazine-1-carbonyl]-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under strong oxidative conditions.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under reductive conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Benzyl-substituted piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(benzenesulfonyl)piperazine-1-carbonyl]-2,3-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(benzenesulfonyl)piperazine-1-carbonyl]-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The indole moiety can interact with various receptors in the body, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)piperazine-1-carbaldehyde
- 1-benzyl-4-(4-chloro-benzenesulfonyl)-piperazine
- 5-[[4-(benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-3-furansulfonamide
Uniqueness
5-[4-(benzenesulfonyl)piperazine-1-carbonyl]-2,3-dimethyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the indole and piperazine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone |
InChI |
InChI=1S/C21H23N3O3S/c1-15-16(2)22-20-9-8-17(14-19(15)20)21(25)23-10-12-24(13-11-23)28(26,27)18-6-4-3-5-7-18/h3-9,14,22H,10-13H2,1-2H3 |
InChI Key |
XEYAXRHEWWNSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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